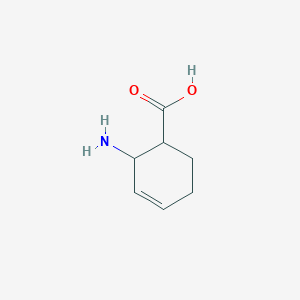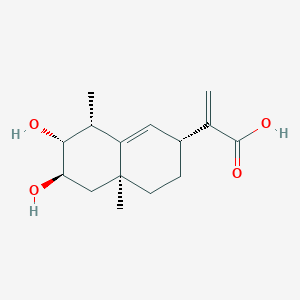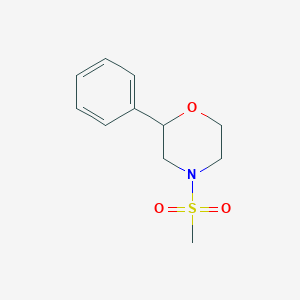
2-Aminocyclohex-3-ene-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, like 1-amino-4-hydroxycyclohexane-1-carboxylic acids, has been achieved through selective transformations involving Diels-Alder cycloaddition, showcasing the synthetic accessibility of cyclic amino acids with complex functionalization (Avenoza et al., 1999). Furthermore, 2-aminocyclohex-1-ene-1-carboxylic esters have been synthesized efficiently using FeCl3/SiO2 nanoparticles in a green method, highlighting the development of sustainable synthetic routes (Kalhor & Safaei‐Ghomi, 2015).
Molecular Structure Analysis
The structural elucidation of cyclohexene-based amino acids reveals a preference for chair conformations and axial positioning of functional groups, contributing to the understanding of their stereochemical properties and behavior in chemical reactions. Crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives demonstrates these conformational preferences, which are crucial for designing peptides and cyclic compounds with desired biological activities (Valle et al., 1988).
Chemical Reactions and Properties
Cyclohexene amino acids undergo various chemical transformations, including ring-closing metathesis and photocycloaddition reactions, that enable the synthesis of functionally rich and diverse molecules. These reactions not only expand the toolkit for synthesizing cyclic amino acid derivatives but also provide insights into the reactivity patterns of these compounds, paving the way for their incorporation into complex molecular architectures (Cong & Yao, 2006).
Wissenschaftliche Forschungsanwendungen
A method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters using FeCl3/SiO2 nanoparticles as a catalyst has been developed. This method offers advantages like high product yields, short reaction times, and the use of inexpensive, reusable catalysts (Kalhor & Safaei‐Ghomi, 2015).
Conformationally restricted vigabatrin analogues, including 2-aminocyclohex-3-ene-1-carboxylic acid, have shown potential as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT), relevant for epilepsy and drug addiction treatment (Choi & Silverman, 2002).
Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes has been explored, leading to the development of a metal-free dihydroxylation protocol (Aciro et al., 2008).
The compound has been used in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton, demonstrating the utility of L-serine as a starting material (Cong & Yao, 2006).
The compound has been involved in studies on flavin-dependent monooxygenation, revealing insights into the dearomatization process of certain compounds (Hartmann et al., 1999).
It has been utilized in the synthesis of enantiopure pyrrolizidinone amino acid, indicating its role in the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
The compound has been identified as a new building block for helical foldamers, showing potential in the field of biochemistry and materials science (Kwon et al., 2015).
Zukünftige Richtungen
While specific future directions for “2-Aminocyclohex-3-ene-1-carboxylic acid” were not found in the search results, the compound could potentially be used in various research and industrial applications, given its structural features. For instance, it could be used in the synthesis of other complex organic compounds .
Eigenschaften
IUPAC Name |
2-aminocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNUOPCFXQTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Aminocyclohex-3-ene-1-carboxylic acid influence its interaction with GABA-AT?
A: Research indicates that the trans isomer of 2-Aminocyclohex-3-ene-1-carboxylic acid (compound 6 in the study) acts as a competitive reversible inhibitor of GABA-AT. [] This suggests that while it can bind to the active site of GABA-AT, it does not lead to irreversible inactivation. The study proposes that the specific spatial arrangement of the carboxylic and amino groups in the trans isomer plays a crucial role in its binding affinity but prevents it from forming a stable covalent adduct with the enzyme, which is required for inactivation. Molecular modeling and dynamics simulations support this hypothesis and provide further insights into the binding interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1180626.png)
![exo-Carbamic acid, N-[(3-endo)-8-acetyl-8-azabicyclo[3.2.1]oct-3-yl]-, 1,1-dimet](/img/no-structure.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)
![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)
